Thiirane

Catalog No.
S571123
CAS No.
420-12-2
M.F
C2H4S
M. Wt
60.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiirane

CAS Number

420-12-2

Product Name

Thiirane

IUPAC Name

thiirane

Molecular Formula

C2H4S

Molecular Weight

60.12 g/mol

InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2

InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N

SMILES

C1CS1

Solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
In water, 2.8X10+4 mg/L at 25 °C (est)

Synonyms

divinyl sulfide, divinylsulfide, ethene, 1,1'-thiobis-, ethylene sulfide, thiirane, vinyl sulfide

Canonical SMILES

C1CS1

Precursor for Functionalized Molecules

Thiirane's high reactivity stems from the inherent ring strain present in its three-membered structure. This strain makes the C-S bond susceptible to nucleophilic attack, allowing thiirane to react readily with various functional groups. This property makes it a valuable precursor for synthesizing a diverse range of functionalized molecules, including:

  • Thioethers: Thiiranes can be readily converted to thioethers (sulfide analogs of ethers) by reacting them with various nucleophiles, such as thiols or alcohols. These thioethers find applications in various fields, including medicinal chemistry and material science .
  • Thiiranes: By reacting thiirane with itself, researchers can obtain longer chain thiiranes containing multiple sulfur atoms. These compounds exhibit unique properties and are being explored for their potential applications in material science and organic synthesis .
  • Heterocycles: Thiirane can act as a starting material for the synthesis of diverse heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in the ring structure. These heterocycles often possess unique biological and functional properties, making them valuable in drug discovery and material science research .

Exploring Biological Activity

Due to its high reactivity, thiirane itself exhibits various biological activities, including:

  • Cytotoxic effects: Studies have shown that certain thiirane derivatives exhibit cytotoxic properties, meaning they can kill or damage cells. This characteristic makes them potential candidates for cancer research and development of novel anticancer agents .
  • Antimicrobial activity: Some thiirane derivatives have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential application in the development of new antimicrobial agents .

Thiirane, also known as ethylene sulfide, is the simplest organic heterocyclic compound containing a sulfur atom in a three-membered ring. It has the chemical formula C₂H₄S []. Due to its ring structure, thiirane is classified as the smallest episulfide []. Thiirane derivatives are of interest in scientific research for their potential applications in various fields, including medicinal chemistry and materials science [, ].


Molecular Structure Analysis

Thiirane adopts a triangular planar geometry, with the sulfur atom bonded to two carbon atoms and each carbon bonded to a hydrogen atom. The C-C and C-S bond lengths are approximately 1.54 Å and 1.82 Å, respectively []. The three-membered ring exhibits significant angle strain due to the bond angles deviating from the ideal 109.5° for sp³ hybridized carbons. This strain contributes to the high reactivity of thiirane [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing thiirane involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) under vacuum to remove water [].

KSCN + C₂H₄O₂CO → KOCN + C₂H₄S + CO₂ []

Reactions:

Thiirane readily undergoes various reactions due to its strained ring structure. Here are some notable examples:

  • Mercaptoethylation: Thiirane reacts with primary or secondary amines to form 2-mercaptoethylamines, which are valuable chelating agents [].
C₂H₄S + R₂NH → R₂NCH₂CH₂SH []
  • Oxidation: Treatment of thiirane with periodate leads to the formation of ethylene episulfoxide [].

Physical and Chemical Properties

  • Molar mass: 60.12 g/mol []
  • Formula: C₂H₄S
  • Boiling point: 56 °C []
  • Density: 1.01 g/cm³ []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • Stability: Highly reactive due to ring strain []

Mechanism of Action (Not Applicable)

Currently, there is no significant research on the specific mechanism of action of thiirane in biological systems.

Thiirane is a hazardous compound with a strong, unpleasant odor. It is toxic upon inhalation, ingestion, or skin contact []. Thiirane is also flammable and can irritate the eyes and respiratory tract [].

Here are some safety precautions to consider when handling thiirane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of waste according to proper regulations.

Color/Form

Colorless liquid

XLogP3

0.6

Boiling Point

55.5 °C
decomposes at 57 °C

Density

1.0130 g/cu m at 20 °C

LogP

log Kow = 0.81 (est)

Melting Point

-109 °C

UNII

A2W5165740

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

249.98 mmHg
250 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

420-12-2

Wikipedia

Ethylene sulfide

Methods of Manufacturing

...SYNTHESIZED BY REACTION OF 2-HALOETHYLTHIOCYANATES WITH SODIUM SULFIDE. OTHER METHODS...INCL...(1) REACTION OF ETHYLENE CARBONATE WITH SODIUM OR POTASSIUM THIOCYANATE; (2) REACTION OF ETHYLENE MONOTHIOCARBONATE WITH SODIUM CARBONATE... ...METHODS OF SYNTHESIS INCL...(3) REACTION OF ETHYLENE OXIDE WITH THIOUREA, INORGANIC THIOCYANATES OR CARBONYL SULFIDE.
PROBABLY BY REACTION OF ETHYLENE OXIDE WITH POTASSIUM THIOCYANATE OR THIOUREA IN AQUEOUS SOLUTION

General Manufacturing Information

Thiirane: ACTIVE
PATENTS HAVE BEEN FILED FOR USE OF ETHYLENE SULFIDE AS MONOMER... (EG, IN THE PRODN OF HOMOPOLYMERS & COPOLYMERS), AS A MODIFYING AGENT FOR OTHER POLYMERS (EG, CELLULOSE), AS CHEMICAL INTERMEDIATE (EG, FOR PESTICIDES AND LUBRICANT ADDITIVES) & AS DIRECT-ACTING DISINFECTANT.

Analytic Laboratory Methods

RAULIN F, TOUPANCE G; SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF VOLATILE ORGANIC SULFUR COMPOUNDS AND C1-C4 HYDROCARBONS; J CHROMAT 90: 218 (1974). GAS CHROMATOGRAPHY CAN BE USED FOR THE DETERMINATION OF ETHYLENE SULFIDE.

Interactions

WHEN TESTED FOR ETHYLENE-LIKE ACTIVITY & ETHYLENE ANTAGONISM USING TOBACCO LEAVES, ETHYLENE SULFIDE SHOWED APPARENT ETHYLENE ACTIVITY.

Dates

Modify: 2023-08-15

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